ACT-389949

Oxidative Stability Inflammatory Microenvironment Neutrophil Biology

ACT-389949 is the only FPR2/ALX agonist combining oxidation resistance, balanced G-protein/β-arrestin signaling, and clinically validated pharmacokinetics (Phase I t½ 29.3 h, oral bioavailability). Unlike WKYMVM, it resists MPO-mediated inactivation, ensuring sustained receptor engagement in inflammatory models. Its distinct bias profile versus BMS-986235 makes it irreplaceable for pathway-specific pharmacology. >100-fold FPR2/FPR1 selectivity ensures target fidelity. Available ≥98% purity with batch-specific COA. Bulk quantities and custom synthesis inquiries welcome.

Molecular Formula C20H18F2N6O3
Molecular Weight 428.4 g/mol
CAS No. 1258417-54-7
Cat. No. B3046552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameACT-389949
CAS1258417-54-7
Synonyms2-methyl-5-m-tolyloxazole-4-carboxylic acid (2-(4-(1,1-difluoroethyl)oxazol-2-ylmethyl)-2H-(1,2,3)triazol-4-yl)amide
ACT-389949
Molecular FormulaC20H18F2N6O3
Molecular Weight428.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=C(N=C(O2)C)C(=O)NC3=NN(N=C3)CC4=NC(=CO4)C(C)(F)F
InChIInChI=1S/C20H18F2N6O3/c1-11-5-4-6-13(7-11)18-17(24-12(2)31-18)19(29)26-15-8-23-28(27-15)9-16-25-14(10-30-16)20(3,21)22/h4-8,10H,9H2,1-3H3,(H,26,27,29)
InChIKeyPBTWPEDVIMHJEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ACT-389949 (CAS 1258417-54-7): A First-in-Class, Potent, and Selective FPR2/ALX Agonist for Inflammatory Disease Research


ACT-389949 (CAS 1258417-54-7) is a first-in-class, synthetic small-molecule agonist that potently and selectively activates the formyl peptide receptor type 2 (FPR2), also known as the lipoxin A4 receptor (ALX) [1]. It exhibits an EC50 of 3 nM for inducing FPR2/ALX internalization into human monocytes [1][2]. The compound has completed Phase I clinical evaluation, demonstrating oral bioavailability, a favorable safety and tolerability profile in healthy subjects, and a mean terminal half-life of approximately 29.3 hours [3][4].

Why ACT-389949 Cannot Be Simply Substituted with Generic FPR2 Agonists


Substituting ACT-389949 with other FPR2 agonists, even those of the same pharmacological class, is not scientifically valid due to substantial, quantifiable differences in their chemical stability, signaling bias profiles, and pharmacokinetic properties. For instance, while the peptide agonist WKYMVM shares a similar receptor binding and downstream signaling profile with ACT-389949, it is highly susceptible to oxidative inactivation in inflammatory environments, whereas ACT-389949 is uniquely resistant [1]. Conversely, other clinical-stage small molecules like BMS-986235 exhibit a profoundly different G-protein versus β-arrestin signaling bias, leading to divergent cellular and in vivo outcomes, including the rapid tachyphylaxis observed with ACT-389949 compared to the cardioprotective effects of BMS-986235 [2]. These critical differences in stability, functional selectivity, and clinical translation mandate the use of the specific, well-characterized tool compound ACT-389949 to ensure experimental reproducibility and interpretability.

Quantitative Evidence Supporting the Unique Profile of ACT-389949 over Closest Analogs


Oxidation Resistance: A Critical Stability Advantage of ACT-389949 Over the Prototype Peptide Agonist WKYMVM

ACT-389949 demonstrates a crucial stability advantage over the FPR2 peptide agonist WKYMVM, which is otherwise comparable in potency. In functional assays using human neutrophils, ACT-389949 was found to be resistant to oxidation by myeloperoxidase (MPO)-H2O2-halide derived oxidants, a common feature of the inflammatory milieu, whereas WKYMVM is highly sensitive and readily inactivated [1].

Oxidative Stability Inflammatory Microenvironment Neutrophil Biology

Divergent Signaling Bias: ACT-389949 Exhibits a Balanced Profile Distinct from BMS-986235 and Compound 43

In a direct comparative study using HEK293A cells, ACT-389949 and the reference peptide WKYMVm shared a similar signaling bias profile characterized by balanced G-protein and β-arrestin recruitment. In stark contrast, the small molecule FPR2 agonists BMS-986235 and compound 43 displayed a pronounced signaling bias, being approximately 5- to 50-fold less potent in recruiting β-arrestin and 35- to 60-fold more potent in inhibiting cAMP and activating pERK1/2 [1].

Biased Agonism β-Arrestin Recruitment cAMP Signaling

Clinical Pharmacokinetics: A Defined Terminal Half-Life of 29.3 Hours Enables Once-Daily Dosing in Human Studies

In a Phase I clinical trial involving healthy subjects, ACT-389949 demonstrated a mean terminal half-life of 29.3 hours (95% CI: 25.5–33.7 hours), with peak plasma concentrations reached at approximately 2 hours post-dose [1]. This defined pharmacokinetic profile is critical for study design and distinguishes ACT-389949 from other FPR2 agonists with less characterized or different human PK parameters.

Pharmacokinetics Oral Bioavailability Phase I Clinical Trial

Comparative Potency: ACT-389949 Matches the Prototype Agonist WKYMVM in Functional Neutrophil Assays

In head-to-head functional assays using primary human neutrophils, ACT-389949 was found to be as potent as the well-established FPR2 peptide agonist WKYMVM in triggering key neutrophil responses, including chemotaxis, granule mobilization, and activation of the NADPH-oxidase [1]. This establishes ACT-389949 as a potent, small-molecule alternative to the peptide agonist.

EC50 Neutrophil Activation Chemotaxis

Receptor Selectivity: ACT-389949 Demonstrates >100-Fold Selectivity for FPR2/ALX Over FPR1

ACT-389949 is reported to be highly selective for the FPR2/ALX receptor, with a >100-fold selectivity window over the closely related formyl peptide receptor 1 (FPR1) . This selectivity is crucial for minimizing off-target effects and ensuring that observed biological responses are mediated specifically through FPR2/ALX activation.

Receptor Selectivity FPR1 Off-Target Activity

Optimal Research and Procurement Use Cases for ACT-389949 Based on Its Differentiated Profile


Studying FPR2-Mediated Neutrophil Function in Inflammatory Environments

ACT-389949 is the preferred tool compound for experiments involving human neutrophils in oxidizing environments, such as those modeling acute inflammation or ischemia-reperfusion injury. Its resistance to MPO-derived oxidants ensures sustained receptor activation, overcoming a major limitation of the commonly used peptide agonist WKYMVM [1].

Comparative Signaling Studies to Elucidate Functional Selectivity (Biased Agonism) at FPR2

Researchers investigating the divergent cellular outcomes of FPR2 activation must use ACT-389949 as a reference compound for balanced G-protein and β-arrestin signaling. Its distinct bias profile, compared to the highly biased agonists BMS-986235 and compound 43, makes it essential for dissecting pathway-specific pharmacology [2].

Preclinical and Translational Studies Requiring a Clinically Validated, Orally Bioavailable FPR2 Agonist

For in vivo studies aiming to bridge findings to potential clinical applications, ACT-389949 offers the advantage of a well-characterized human pharmacokinetic profile, including a 29.3-hour half-life that supports once-daily oral dosing [3]. This data from completed Phase I trials facilitates dose selection and pharmacokinetic modeling in animal studies.

Control Experiments to Validate FPR2-Specific Phenotypes

Given its >100-fold selectivity for FPR2 over FPR1, ACT-389949 should be employed as a high-fidelity probe to confirm that observed cellular or in vivo effects are mediated specifically by FPR2/ALX, and not by the closely related FPR1 receptor, which can be co-activated by less selective agonists .

Technical Documentation Hub

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